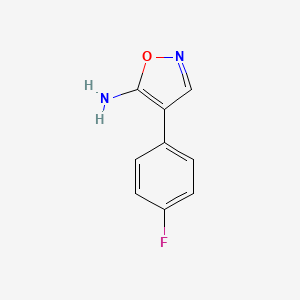

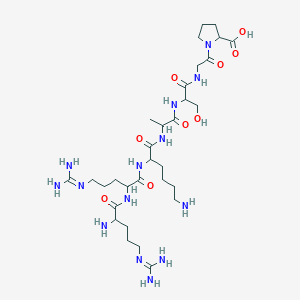

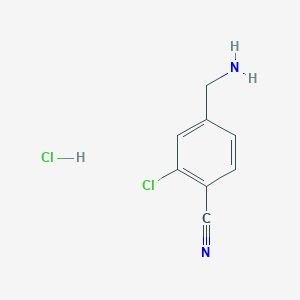

![molecular formula C8H8N2O3 B1344267 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 459157-20-1](/img/structure/B1344267.png)

4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

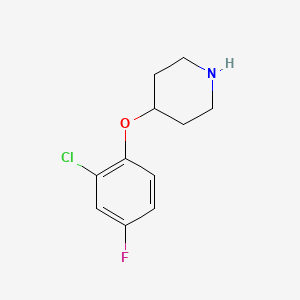

The compound "4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid" is a heterocyclic compound that is part of a broader class of pyrazolopyridine derivatives. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives has been explored in various studies. For instance, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides involves a multi-step process starting with the addition of a primary alkylamine to methyl acrylate, followed by several transformations to yield the carboxylic acid, which is then amidated to produce the title compounds . Another study describes the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides from commercially available starting materials through a six-step process, which includes a detour to avoid instability issues . These methods highlight the complexity and the need for careful planning in the synthesis of pyrazolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by NMR spectroscopic techniques and, in some cases, X-ray analysis . These techniques allow for the determination of the molecular geometry, which is crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyridine derivatives can be inferred from the synthesis methods employed. For example, the use of the Vilsmeier–Haack reagent in the preparation of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates indicates the susceptibility of these compounds to formylation reactions . Additionally, the introduction of alkyl groups through N-alkylation and the subsequent O-debenzylation to yield carboxylic acids suggest that these compounds can undergo a variety of chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid" are not detailed in the provided papers, the properties of similar compounds can be indicative. The stability of these compounds under certain conditions, such as basic hydrolytic conditions, is a concern and has led to the development of alternative synthetic routes . Semiempirical calculations on related compounds reveal preferred geometries, which can impact the physical properties such as solubility and crystallinity .

Wissenschaftliche Forschungsanwendungen

Antianaphylactic and Antiallergic Agents

Research has demonstrated the synthesis and potential application of related compounds, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids, in acting as antiallergic agents. These compounds, when administered intravenously, have shown significant antiallergic activity in rat models, with some derivatives being notably more potent than disodium cromoglycate, a known antiallergic medication. Ongoing clinical studies aim to further explore their efficacy and potential therapeutic uses (A. Nohara, T. Ishiguro, K. Ukawa, H. Sugihara, Y. Maki, Y. Sanno, 1985).

Hydrogen Bonding Studies

The hydrogen bonding characteristics of similar chemical structures have been scrutinized through NMR spectroscopy and X-ray crystallography. These studies provide insights into the molecular interactions that can influence the chemical behavior and stability of these compounds, thereby informing their potential applications in drug design and other fields (P. Dobbin, R. Hider, S. Rizvi, K. L. Maki, D. Helm, 1993).

X-ray Powder Diffraction Data

The structural analysis of related compounds through X-ray powder diffraction provides essential data for understanding their crystalline forms, which is crucial for the development of pharmaceuticals. For example, the compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, has been characterized to assess its purity and structural integrity (Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017).

Fused Pyridine Carboxylic Acids Library

The synthesis of a library of fused pyridine carboxylic acids, including structures related to the compound of interest, showcases the diversity in chemical design and the potential for discovering new pharmacologically active compounds. This extensive library formation indicates the structural versatility of pyridine derivatives and their relevance in medicinal chemistry (D. Volochnyuk, S. Ryabukhin, A. S. Plaskon, Yurii V. Dmytriv, O. Grygorenko, Pavel K. Mykhailiuk, D. G. Krotko, A. Pushechnikov, A. Tolmachev, 2010).

Eigenschaften

IUPAC Name |

4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7-2-1-3-10-6(7)4-5(9-10)8(12)13/h4H,1-3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXPQDNIJCRMTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=NN2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

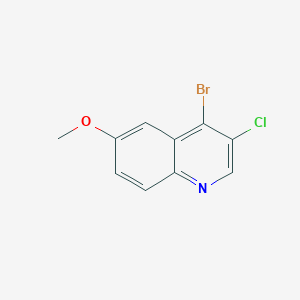

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)